molecular formula C11H18ClN B3014204 2-(2,3-Dimethylphenyl)propan-2-amine;hydrochloride CAS No. 2580235-46-5

2-(2,3-Dimethylphenyl)propan-2-amine;hydrochloride

Cat. No. B3014204
CAS RN: 2580235-46-5
M. Wt: 199.72
InChI Key: ZNQRLDKFCUXTLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including saponification, hydrazinolysis, and reactions with amines and amino acid esters. For instance, the synthesis of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives is achieved through modification of a model ester, which is then transformed into corresponding trichloroacetimidate or acetate. These intermediates are further reacted with amines to obtain the final products .

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(2,3-Dimethylphenyl)propan-2-amine;hydrochloride" has been studied using various spectroscopic methods and quantum chemical calculations. For example, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have been reported, providing insights into the preferred conformations and interactions within the crystal structures . Additionally, the structural and thermodynamical characteristics of N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and its analogs have been determined using ab initio and DFT studies .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes interactions with secondary amines to give phosphorus-containing allylic amines, as well as the formation of ammonium and phosphonium salts. These salts can undergo further reactions, such as prototropic isomerisation and Wittig reactions, to yield new compounds with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "2-(2,3-Dimethylphenyl)propan-2-amine;hydrochloride" have been explored through experimental and computational studies. The influence of methyl groups on the characteristic frequencies of the amide group has been investigated, and the stability of various conformers has been assessed . Additionally, the antiproliferative and apoptotic activities of certain derivatives have been studied, with some compounds showing selective inhibitory actions on cancer cells, suggesting specific interactions with cellular targets .

Scientific Research Applications

Conformational Analyses in Crystal Structures

The compound has been analyzed for its conformational properties in crystal structures. Studies highlighted the free base and hydrochloride forms of related compounds, revealing details about their crystal packing and hydrogen-bonding motifs. This kind of research is crucial for understanding the molecular behavior and potential applications of the compound (Nitek et al., 2020).

Generation of Structurally Diverse Libraries

The compound is used as a starting material in alkylation and ring closure reactions, contributing to the generation of a structurally diverse library of compounds. This versatility is valuable in drug design and other chemical applications (Roman, 2013).

X-ray Structures and Computational Studies

X-ray diffraction and computational studies, including density functional theory (DFT) and TDDFT methods, have been employed to understand the molecular structure and properties of the compound. This research aids in the prediction and manipulation of molecular behavior for various scientific applications (Nycz et al., 2011).

Applications in Olefin Oligomerization

The compound has been used in conjunction with β-diimine ligands and nickel complexes for olefin oligomerization. This research has implications in the field of catalysis and industrial chemical processes (Rossetto et al., 2015).

Drug Metabolism and Bioactivity Studies

Although not directly related to the specified compound, studies on structurally similar compounds have explored the design, synthesis, and bioactivities related to drug metabolism. These studies provide insights into the potential therapeutic applications and pharmacological profiles of related compounds (Xi et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2,3-dimethylphenyl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-8-6-5-7-10(9(8)2)11(3,4)12;/h5-7H,12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQRLDKFCUXTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethylphenyl)propan-2-amine;hydrochloride

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